Iodoethane-1-13C

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Iodoethane-1-13C can be synthesized through the reaction of ethanol-1-13C with hydroiodic acid. The reaction typically occurs under reflux conditions, where ethanol-1-13C is heated with hydroiodic acid to produce this compound and water as a byproduct.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of ethanol-1-13C and hydroiodic acid in a controlled environment to ensure high yield and purity of the final product .

Types of Reactions:

Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Elimination Reactions: It can also undergo elimination reactions to form ethene-1-13C when treated with strong bases like potassium hydroxide.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and ammonia. The reactions typically occur in polar solvents like water or ethanol.

Elimination: Strong bases such as potassium hydroxide or sodium ethoxide are used, often in alcoholic solvents.

Major Products:

Substitution: Depending on the nucleophile, products can include ethanol-1-13C, ethyl cyanide-1-13C, or ethylamine-1-13C.

Elimination: The major product is ethene-1-13C.

Applications De Recherche Scientifique

Chemistry

Iodoethane-1-13C is extensively used as a tracer in Nuclear Magnetic Resonance (NMR) spectroscopy. Its unique carbon-13 labeling allows researchers to study reaction mechanisms and molecular structures with high precision.

Key Uses:

- NMR Spectroscopy: Tracing reaction pathways and mechanisms.

- Synthetic Chemistry: Serving as a starting material for the synthesis of other labeled compounds.

Biology

In biological research, this compound plays a crucial role in metabolic studies. It helps trace the incorporation and transformation of carbon atoms within various biological systems.

Applications:

- Metabolomics: Analyzing metabolic pathways and interactions.

- Proteomics: Studying protein dynamics and interactions through isotopic labeling.

Medicine

In the medical field, this compound aids in the development of radiopharmaceuticals and the study of drug metabolism. Its ability to be tracked in biological systems makes it invaluable for understanding pharmacokinetics.

Case Studies:

- Radiopharmaceutical Development: Used in imaging techniques to trace drug distribution.

- Drug Metabolism Studies: Analyzing how drugs are processed within the body.

Industry

Industrially, this compound is utilized for synthesizing labeled compounds that are essential for research and development purposes.

Industry Applications:

- Chemical Synthesis: Producing isotopically labeled intermediates for various chemical processes.

- Quality Control: Ensuring the purity and efficacy of labeled compounds in pharmaceuticals.

Comparative Data Table

| Application Area | Specific Use | Benefits |

|---|---|---|

| Chemistry | NMR Tracer | High precision in reaction mechanism studies |

| Biology | Metabolomics | Enhanced understanding of metabolic pathways |

| Medicine | Radiopharmaceuticals | Improved tracking of drug metabolism |

| Industry | Synthetic Intermediates | Essential for R&D in pharmaceuticals |

Mécanisme D'action

The mechanism of action of iodoethane-1-13C involves its role as a labeled compound in NMR spectroscopy. The carbon-13 isotope provides a distinct signal in NMR spectra, allowing researchers to track the compound’s behavior in chemical and biological systems. The molecular targets and pathways involved depend on the specific application, such as studying metabolic pathways or reaction mechanisms .

Comparaison Avec Des Composés Similaires

Iodoethane-2-13C: Another carbon-13 labeled derivative of iodoethane, but with the isotope at a different position.

Iodomethane-13C: A carbon-13 labeled derivative of iodomethane, used for similar purposes in NMR spectroscopy.

Iodomethane-12C: The non-labeled version of iodomethane, used as a methylating agent in organic synthesis.

Uniqueness: Iodoethane-1-13C is unique due to its specific labeling at the first carbon position, making it particularly useful for studying reactions and processes involving the ethyl group. Its distinct NMR signal allows for precise tracking and analysis in various research applications .

Activité Biologique

Iodoethane-1-13C, also known as ethyl iodide-13C, is an isotopically labeled compound that has garnered attention in various fields of scientific research, particularly due to its applications in metabolic studies and tracer experiments. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

This compound (CAS No. 12208633) is characterized by the presence of the carbon-13 isotope in its molecular structure. It can be synthesized through the iodination of ethane using iodine or hydroiodic acid under specific conditions:

This reaction typically occurs under reflux conditions, ensuring high yield and purity of the product.

This compound primarily functions as a methylating agent in biological systems. Its isotopic labeling allows researchers to trace metabolic pathways and study enzyme mechanisms effectively. The compound participates in various biochemical reactions, including nucleophilic substitution and oxidation:

-

Nucleophilic Substitution :

-

Oxidation :

These reactions are crucial for understanding the compound's role in metabolic processes and its potential applications in tracer studies.

Metabolic Tracing

This compound is extensively used in metabolic studies to trace the incorporation of carbon into biomolecules. This isotopic labeling enables researchers to monitor metabolic fluxes and enzyme activities in various organisms. For instance, studies have shown that carbon isotopes can provide insights into the turnover rates of fatty acids and other metabolites .

Case Studies

- Tracing Fatty Acid Metabolism : A study utilized this compound to investigate the turnover rates of docosahexaenoic acid (DHA) in liver tissues. The isotopic enrichment allowed for precise measurements of DHA metabolism, revealing important insights into lipid metabolism dynamics .

- Protein Expression Studies : The compound has been employed in protein expression research, where it helps elucidate metabolic pathways involved in protein synthesis. By incorporating this compound into amino acids, researchers can track how these labeled molecules are utilized within cellular processes .

Toxicological Profile

While this compound serves valuable roles in research, it is essential to consider its toxicological implications:

| Exposure Route | Effects |

|---|---|

| Inhalation | Respiratory irritation |

| Oral | Harmful if swallowed |

| Dermal | Causes skin irritation |

The compound is classified as harmful if ingested and can cause skin irritation upon contact . Therefore, proper handling and safety precautions are necessary when working with this compound.

Analyse Des Réactions Chimiques

Substitution Reactions

Iodoethane-1-¹³C undergoes nucleophilic substitution (SN2) reactions, where the iodine atom is replaced by a nucleophile. The reaction proceeds via a bimolecular mechanism, characterized by a backside attack leading to inversion of configuration at the carbon center.

Key Features:

-

Nucleophiles : Hydroxide (OH⁻), cyanide (CN⁻), amines (NH₃), and alkoxides (RO⁻) are common nucleophiles .

-

Conditions : Polar aprotic solvents (e.g., DMSO, acetone) enhance reaction rates by stabilizing the transition state.

-

Catalysis : Gold clusters (e.g., Au₃, Au₄) reduce activation barriers by forming strong adducts with the leaving group, facilitating C–I bond dissociation .

Example Reaction :

Research Findings:

| Parameter | Value/Observation | Source |

|---|---|---|

| Activation Energy | Reduced by 15–20 kJ/mol with Au₃ clusters | |

| Reaction Rate (SN2) | ~1.5× faster than non-labeled iodoethane |

Elimination Reactions

Dehydrohalogenation of iodoethane-1-¹³C produces ethylene-1-¹³C via an E2 mechanism. The reaction requires a strong base (e.g., KOH) and heat.

Example Reaction :

Key Observations:

-

Steric Effects : Bulky bases favor elimination over substitution .

-

Isotope Effects : The ¹³C label minimally impacts reaction kinetics but aids in product tracking via mass spectrometry .

Cross-Coupling Reactions

Iodoethane-1-¹³C participates in transition-metal-catalyzed cross-coupling reactions, such as Heck and Suzuki couplings, to form C–C bonds.

Mechanism Highlights:

-

Oxidative Addition : Au clusters or Pd catalysts bind to the C–I bond .

-

Transmetalation : Transfer of the ethyl-¹³C group to the catalyst.

Example Application :

Isotopic Tracing in Mechanistic Studies

The ¹³C label enables detailed analysis of reaction dynamics:

-

Kinetic Isotope Effects (KIE) : Measured KIE values for C–I bond cleavage range from 1.02–1.05, indicating minor isotopic influence on reactivity .

-

Metabolic Tracing : Used in pharmaceutical research to track ethyl group incorporation in drug metabolites .

Stability and Decomposition

Iodoethane-1-¹³C decomposes under light or heat, releasing iodine and forming ethylene-1-¹³C:

Propriétés

IUPAC Name |

iodo(113C)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5I/c1-2-3/h2H2,1H3/i2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVTICUPFWKNHNG-VQEHIDDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

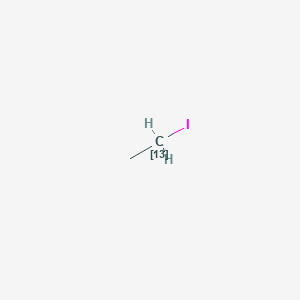

Isomeric SMILES |

C[13CH2]I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480510 | |

| Record name | Iodoethane-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.958 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75560-39-3 | |

| Record name | Iodoethane-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 75560-39-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.